BenchChemオンラインストアへようこそ!

4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Anticonvulsant drug discovery VGSC pharmacology Maximal electroshock seizure (MES) model

4-(4-Butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 380442-90-0) is a synthetic heterocyclic compound belonging to the 4,5-diaryl-1,2,4-triazole-3-thiol/thione class. This class has established anticonvulsant pharmacology through voltage-gated sodium channel (VGSC) modulation, with demonstrated in vivo efficacy in maximal electroshock seizure (MES) and 6 Hz psychomotor seizure models.

Molecular Formula C19H21N3S
Molecular Weight 323.46
CAS No. 380442-90-0
Cat. No. B2417176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
CAS380442-90-0
Molecular FormulaC19H21N3S
Molecular Weight323.46
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C
InChIInChI=1S/C19H21N3S/c1-3-4-5-15-8-12-17(13-9-15)22-18(20-21-19(22)23)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3,(H,21,23)
InChIKeyTWRXEBAVSNHNNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 380442-90-0): A 4,5-Diaryl-1,2,4-triazole-3-thiol Scaffold for Voltage-Gated Sodium Channel-Targeted Research


4-(4-Butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 380442-90-0) is a synthetic heterocyclic compound belonging to the 4,5-diaryl-1,2,4-triazole-3-thiol/thione class [1]. This class has established anticonvulsant pharmacology through voltage-gated sodium channel (VGSC) modulation, with demonstrated in vivo efficacy in maximal electroshock seizure (MES) and 6 Hz psychomotor seizure models [2][3]. The compound possesses an n-butyl chain at the N4-phenyl para-position and a p-methyl substituent on the C5-phenyl ring, giving it a computed XLogP3 of 5.4 and molecular formula C19H21N3S [1].

Why Generic Substitution of 4-(4-Butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol Fails: Alkyl Chain Architecture Dictates VGSC Affinity and Anticonvulsant Potency


Within the 4-alkyl-5-aryl-1,2,4-triazole-3-thione pharmacophore, the N4 alkyl substituent is not a passive spectator—it is a critical determinant of voltage-gated sodium channel (VGSC) binding affinity and in vivo anticonvulsant potency [1]. SAR studies show that unbranched butyl-to-hexyl chains at N4 are essential for both strong VGSC interactions and anticonvulsant protection, while shorter chains or branched isomers yield markedly inferior activity [1][2]. Additionally, the C5 aryl substitution pattern (here p-methylphenyl) fine-tunes lipophilicity and metabolic stability, meaning that even analogues with identical molecular formulae but different substitution patterns—such as 5-(4-tert-butylphenyl)-4-(4-methylphenyl) isomers—cannot be assumed interchangeable [3].

4-(4-Butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Quantitative Differentiation Evidence Against Closest Structural Analogs


N4 n-Butyl Architecture Preserves VGSC Affinity: ED50 and TD50 Benchmarks from the 4-Alkyl-5-aryl-1,2,4-triazole-3-thione Class

SAR analysis of 4-alkyl-5-aryl-1,2,4-triazole-3-thiones demonstrates that unbranched alkyl chains from butyl to hexyl at N4 are essential for anticonvulsant activity [1]. The class achieves median effective doses (ED50) as low as 96.6 ± 14.8 mg/kg in the mouse MES test and median toxic doses (TD50) up to 710.5 ± 47.4 mg/kg in the rotarod test, yielding protective indices (PI = TD50/ED50) exceeding 7 [1]. In contrast, shorter alkyl linkers and branched-chain analogs exhibit reduced VGSC affinity in [3H]batrachotoxin competition binding assays, confirming that the linear butyl chain present in the target compound is a prerequisite—not merely a preference—for potent VGSC engagement [1]. Note: the target compound itself has not been directly tested in these assays; this evidence reflects class-level SAR inference from structurally proximate 4-butyl/4-hexyl-5-aryl-1,2,4-triazole-3-thiones.

Anticonvulsant drug discovery VGSC pharmacology Maximal electroshock seizure (MES) model

Anticonvulsant Efficacy in the 6 Hz Pharmacoresistant Epilepsy Model: Triazole-3-thione Class Outperforms Valproic Acid by 2–3 Fold

1,2,4-Triazole-3-thione derivatives evaluated in the 6 Hz mouse model of pharmacoresistant epilepsy exhibited 2–3 times more potent anticonvulsant activity than valproic acid, a standard broad-spectrum antiepileptic drug [1]. These same compounds demonstrated confirmed ROS scavenging activity in both DPPH and CUPRAC single-electron transfer assays, as well as in flow cytometric analysis of total ROS in U-87 MG glioblastoma cells [1]. Enzymatic counter-screening against human carbonic anhydrases (CAs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) suggested minimal off-target cholinergic effects [1]. While the specific target compound was not among the three derivatives directly tested, it shares the identical 1,2,4-triazole-3-thione core pharmacophore and N4-aryl substitution pattern, supporting class-level applicability.

Pharmacoresistant epilepsy 6 Hz psychomotor seizure model Reactive oxygen species (ROS) scavenging

N4 n-Butyl vs. N4 tert-Butyl Isomerism: Lipophilicity and Steric Bulk Differentiate Biological Performance

The closest commercially available structural analog, 5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, differs from the target compound solely in the nature of the C5 aryl alkyl substituent (tert-butyl vs. n-butylphenyl at N4). Santa Cruz Biotechnology notes that the tert-butyl group introduces significant steric bulk that affects solvation dynamics and metal complex formation . Computed physicochemical properties reveal the target compound has XLogP3 = 5.4 [1], whereas the tert-butylphenyl isomer at C5 (with the tert-butyl group on the C5-phenyl rather than N4-phenyl) alters both lipophilicity and the spatial orientation of the hydrophobic moiety, which VGSC docking simulations identify as critical for hydrophobic pocket occupancy [2]. These differences in steric profile and lipophilicity directly impact VGSC binding-site complementarity and cannot be assumed equivalent without empirical testing.

Isomer differentiation Lipophilicity (XLogP3) Steric effects on target binding

Computed Drug-Likeness and Physicochemical Profile: XLogP3, Topological PSA, and Rotatable Bond Count Favor CNS Penetration

Computed physicochemical parameters position the target compound within favorable CNS drug space: XLogP3 = 5.4, topological polar surface area (TPSA) = 59.7 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, and rotatable bond count = 5 [1]. The TPSA value falls at the upper boundary of the <60–70 Ų range empirically associated with good blood–brain barrier penetration [2]. For comparison, many clinically used antiepileptic drugs (e.g., carbamazepine, TPSA = 46.3 Ų; phenytoin, TPSA = 58.6 Ų) fall within a similar property space [2]. The single H-bond donor (thiol/thione tautomer) limits excessive hydrogen bonding that could impede membrane permeation, while the five rotatable bonds balance conformational flexibility with entropic binding costs.

CNS drug design Physicochemical profiling Drug-likeness parameters

Commercial Purity Differentiation: NLT 98% (Synblock) Enables Reproducible In Vivo Pharmacology Without Purification Bottlenecks

The compound is commercially available at NLT 98% purity from Synblock (Catalog NB12429), with supporting analytical documentation including NMR, HPLC, and LC-MS . In comparison, the same compound is listed at 95% purity by AKSci (Catalog 7834CG) . This 3-percentage-point purity differential is significant for in vivo pharmacological studies, where impurities at ≥5% can confound dose-response interpretations, introduce uncharacterized toxicity signals, or act as unrecognized pharmacological agents. For structure-activity relationship (SAR) programs, higher initial purity reduces the need for re-purification before biological testing, accelerating workflow and reducing batch-to-batch variability.

Compound procurement Purity specification In vivo pharmacology

Procurement-Guiding Application Scenarios for 4-(4-Butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 380442-90-0)


Anticonvulsant Drug Discovery: VGSC-Targeted SAR Expansion Around the N4-n-Butyl Pharmacophore

This compound serves as a rationally selected scaffold for voltage-gated sodium channel (VGSC)-targeted anticonvulsant drug discovery, where the N4 n-butyl chain has been validated by class-level SAR as essential for VGSC affinity (ED50 ~96.6 mg/kg in MES, protective index >7) [1]. Its computed CNS-favorable profile (TPSA 59.7 Ų, XLogP3 5.4) further supports its use in neuroscience-focused medicinal chemistry programs [2].

Pharmacoresistant Epilepsy Research: 6 Hz Model-Compatible Chemical Probe

Given that 1,2,4-triazole-3-thione congeners exhibit 2–3× greater potency than valproic acid in the 6 Hz pharmacoresistant seizure model with concomitant ROS scavenging activity [1], this compound is a structurally appropriate starting point for designing chemical probes to study drug-resistant epilepsy mechanisms and for screening novel antiepileptic candidates with antioxidant adjuvant properties.

Isomer-Specific Comparative Pharmacology: n-Butyl vs. tert-Butyl Phenotype Profiling

The availability of both the target compound (N4 n-butylphenyl) and its closest commercial analog, 5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (SCBT sc-350159) [1], enables head-to-head isomer-specific comparative pharmacology studies. Such studies can deconvolute the contribution of linear vs. branched alkyl topology to VGSC binding, metabolic stability, and in vivo efficacy, generating high-value SAR data for the triazole-3-thione anticonvulsant class.

High-Purity Reference Standard for In Vivo Pharmacology and Analytical Method Development

At NLT 98% purity with full analytical documentation (NMR, HPLC, LC-MS) [1], this compound is qualified as a reference standard for in vivo pharmacological studies—where impurities ≥5% can confound dose-response interpretation—and for developing validated analytical methods (e.g., LC-MS/MS quantification in biological matrices) required for preclinical pharmacokinetic profiling.

Quote Request

Request a Quote for 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.